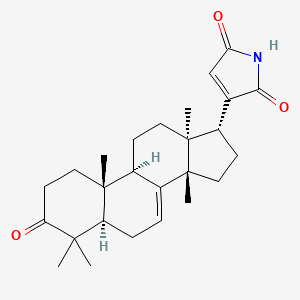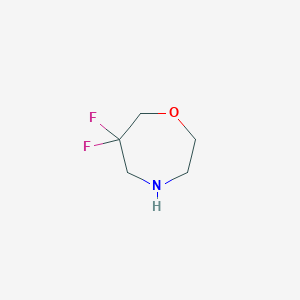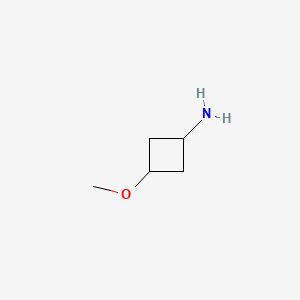
Oleoside
Overview
Description
Oleoside is a natural product extracted from various plant species, including soybeans, corn, and sunflowers. It is composed of a mixture of fatty acid esters, including oleic acid, linoleic acid, and linolenic acid. This compound has been used in a variety of applications, including cosmetics, pharmaceuticals, food additives, and dietary supplements. It has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties.
Scientific Research Applications
Biosynthesis of Oleosides : In Oleaceae species like Fraxinus excelsior and Syringa josikaea, oleosides are synthesized through a complex process involving various intermediates like deoxyloganic acid and loganic acid. This biosynthesis pathway suggests that 7-ketologanic acid is an intermediate in the formation of oleosides (Damtoft, Franzyk, & Jensen, 1993).
Biosynthesis and Biotransformations in Olive Products : The biosynthesis and transformations of phenol-conjugated oleosidic secoiridoids in Olea europaea L., the European olive tree, significantly impact the quality of olive products. This recent focus on their chemical processes in olive oil production has highlighted the need for further understanding of oleoside chemistry (Obied et al., 2008).
Biotechnological Applications of Oleosins : Oleosins, closely related to oleosides, are small, amphipathic proteins in plants with numerous biotechnological uses. They are crucial in maintaining the stability of oil bodies during seed and pollen maturation. Their unique properties allow applications in protein purification, formation of protein complexes, emulsification, and other areas (Roberts, Scott, & Tzen, 2008).
Chemical Profiling of Herbal Medicine : In traditional Chinese medicine, the fruit of Ligustrum lucidum Ait. (Oleaceae) is commonly used. A study identified multiple constituents, including this compound, in processed products of this fruit. This research provides valuable information for the quality control and further investigation of these herbal medicines (Li et al., 2017).
Phenolic Compounds in Olive : In Olea europaea L., various oleosides, a type of phenolic compound, are present. Their metabolic relationships and transformations, especially during olive oil processing, are crucial for understanding the quality and aesthetics of olive products (Ryan et al., 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Oleoside, a secoiridoid derived from the olive tree (Olea europaea), primarily targets inflammatory pathways . It interacts with various immune cells, including eosinophils, lymphocytes, macrophages, and neutrophils . These cells play crucial roles in the body’s immune response and inflammation.
Mode of Action
This compound exerts its effects by modulating the activity of these immune cells. It reduces the influx of eosinophils and lymphocytes in the airway and diminishes IL-4 secretion in the lung . Furthermore, it suppresses the infiltration of macrophages and neutrophils by blocking the induction of intercellular adhesion molecule 1 (ICAM-1), F4/80, CD68, and CD11b in airways .
Biochemical Pathways
The biosynthesis of this compound involves several enzymes, including oleuropein β-glucosidase (OeGLU), which is engaged in the biosynthetic pathway of secoiridoids in the olive trees . Two bifunctional cytochrome P450 enzymes catalyze the oxidative C-C bond cleavage of 7-epi-loganin to produce this compound methyl ester (OeOMES) and secoxy-loganin (OeSXS), both through a ketologanin intermediary .
Pharmacokinetics
It is known that the concentrations of this compound and related compounds can be determined in the body
Result of Action
The action of this compound results in a reduction of inflammation and immune response. This is evidenced by the decreased influx of immune cells into the airway and reduced secretion of pro-inflammatory cytokines . These effects suggest that this compound may have potential therapeutic applications in conditions characterized by inflammation and immune dysregulation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in olive trees can be affected by the plant’s growing conditions . Furthermore, the expression of key biosynthetic genes, such as OeOMES, may be related to the domestication of olive trees . This suggests that environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Oleoside plays a crucial role in biochemical reactions, particularly in the biosynthesis of secoiridoid compounds. It interacts with several enzymes, including 7-deoxy-loganic acid 7-epi-hydroxylase, 7-epi-loganic acid methyl-transferase, this compound methyl ester synthase, and secoxyloganin synthase . These enzymes catalyze the conversion of 7-deoxyloganic acid to this compound and its derivatives. The interactions between this compound and these enzymes are essential for the formation of bioactive secoiridoid compounds, which contribute to the plant’s defense mechanisms and pharmacological properties.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate antioxidant pathways, leading to increased expression of antioxidant enzymes and reduced oxidative stress . Additionally, this compound can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and promoting cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, leading to the activation of antioxidant and anti-inflammatory pathways . It inhibits the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing the production of inflammatory mediators. Furthermore, this compound can modulate gene expression by activating transcription factors that regulate the expression of antioxidant and anti-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its bioactivity . Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects over extended periods, contributing to sustained cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reduced oxidative stress, inflammation, and improved cardiovascular health . At high doses, this compound may cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the therapeutic outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of secoiridoid compounds. It interacts with enzymes such as 7-deoxy-loganic acid 7-epi-hydroxylase, 7-epi-loganic acid methyl-transferase, this compound methyl ester synthase, and secoxyloganin synthase . These enzymes catalyze the conversion of 7-deoxyloganic acid to this compound and its derivatives, which are further metabolized to produce bioactive secoiridoid compounds. This compound also affects metabolic flux and metabolite levels, contributing to the overall metabolic balance within the cell.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be localized in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The transport and distribution of this compound are essential for its bioactivity, as it needs to reach specific cellular targets to exert its effects. Binding proteins and transporters facilitate the movement of this compound within the cell, ensuring its proper localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized in the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function. Additionally, this compound can be targeted to the endoplasmic reticulum, where it can modulate protein folding and secretion processes.
Properties
IUPAC Name |
(4S,5E,6S)-4-(carboxymethyl)-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5,7,9,11-13,15-17,20-22H,3-4H2,1H3,(H,18,19)(H,23,24)/b6-2+/t7-,9+,11+,12-,13+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMNSRMFRJNZFD-IPEIANHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319128 | |
| Record name | Oleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178600-68-5 | |
| Record name | Oleoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178600-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of Oleoside?
A1: this compound has the molecular formula C25H32O13 and a molecular weight of 540.51 g/mol.
Q2: How is this compound typically characterized using spectroscopic techniques?
A2: Researchers often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize this compound. [] These methods provide detailed information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups. [, ] For instance, 1H NMR, 13C NMR, and COSY spectroscopy have been used to elucidate the structure of this compound. []
Q3: Are there different forms of this compound based on methylation?
A3: Yes, this compound exists in various methylated forms, including this compound 11-methyl ester and this compound dimethyl ester. [, , , , ] These derivatives differ in the number and position of methyl groups attached to the core this compound structure.
Q4: What is the biosynthetic pathway of this compound?
A4: Studies suggest that this compound biosynthesis likely proceeds from secologanin through a series of enzymatic steps involving intermediates like 8-epikingisidic acid and this compound 11-methyl ester. [, , ] This pathway highlights the intricate metabolic network within Oleaceae species.
Q5: In which plant species and tissues can this compound be found?
A5: While primarily associated with Olea europaea, this compound and its derivatives have also been identified in other Oleaceae species like Fraxinus excelsior, Syringa josikaea, Ligustrum lucidum, and Jasminum polyanthum. [, , , , ] Within these plants, this compound is distributed in various tissues, including fruits, leaves, and seeds. [, , , , ]
Q6: How does the concentration of this compound change during olive fruit ripening?
A6: Research indicates that this compound levels are influenced by the olive ripening stage. [] In some cases, this compound content initially increases and then decreases as the fruit matures. [, ] This suggests a complex interplay between biosynthesis, accumulation, and degradation processes throughout fruit development.
Q7: Does this compound exhibit antioxidant properties?
A7: Yes, this compound and its derivatives have demonstrated antioxidant activity in various studies. [, , , ] These findings suggest that this compound might contribute to the health benefits associated with olive oil consumption. [, ]
Q8: Does this compound play a role in the plant's defense mechanisms?
A8: this compound, along with other phenolic compounds in olives, is thought to contribute to the plant's defense against herbivores and pathogens. [] Upon cell disruption, this compound can be converted to reactive compounds like oleocanthal and oleacein, which exhibit protein-crosslinking and denaturing activities. []
Q9: How stable is this compound under different processing conditions?
A9: this compound stability can be affected by factors like pH, temperature, and exposure to light. [, ] For example, alkaline conditions used in table olive processing can lead to this compound degradation. [, , ] Understanding these factors is crucial for optimizing extraction and processing methods to preserve this compound content in olive products.
Q10: What are some areas for future research on this compound?
A10: Several research avenues remain unexplored regarding this compound, including:
Q11: What analytical techniques are used to quantify this compound in plant materials?
A11: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and mass spectrometry (MS) is widely used for quantifying this compound and related compounds in olive fruit, leaves, and other plant matrices. [, , , , ]
Q12: Are there environmental concerns related to this compound extraction or production?
A12: While this compound itself is a natural compound, the extraction and processing of olive materials can have environmental impacts. Research is ongoing to develop sustainable practices for olive oil production and valorization of olive by-products, potentially reducing waste and maximizing the utilization of valuable compounds like this compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1148802.png)
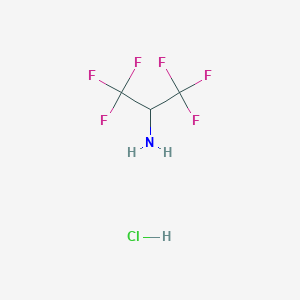
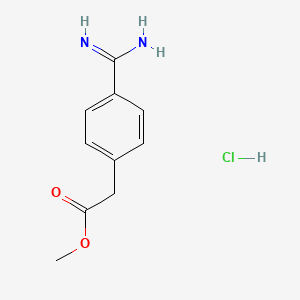

![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)
